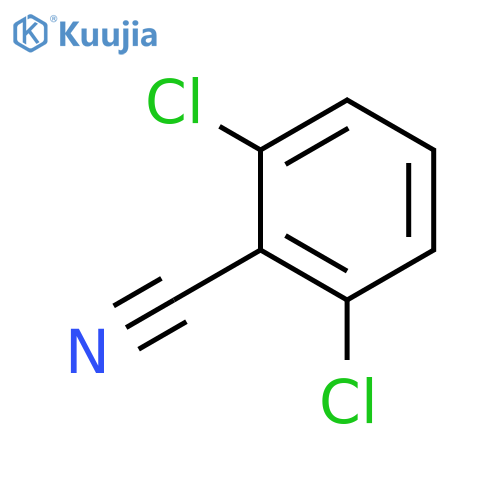Cas no 1194-65-6 (2,6-Dichlorobenzonitrile)
2,6-ジクロロベンゾニトリルは、芳香族ニトリル化合物の一種であり、化学式C7H3Cl2Nで表される。白色から淡黄色の結晶性固体で、農薬や医薬品中間体として重要な役割を果たす。特に除草剤の合成において、選択的かつ高い効果を示す前駆体として利用される。高い化学的安定性と反応性を兼ね備えており、クロロ基とニトリル基の特性を活かした多段階合成が可能である。有機溶媒への溶解性に優れ、工業的な取り扱いが容易な点も特徴。純度管理が厳格に行われるため、研究用途から産業用途まで幅広く適用可能である。

2,6-Dichlorobenzonitrile structure
商品名:2,6-Dichlorobenzonitrile
2,6-Dichlorobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,6-Dichlorobenzonitrile
- Dichlobenil
- 2,6-Dichlorobenzonitrile Solution
- 2,5-DICHLORO-3,4,6-TRIFLUOROBENZENETHIOL
- 2,6-Dichlor-benzoesaeure-aethylester
- 2,6-DICHLOROBENZNITRILE
- 2,6-dichloro-benzoic acid ethyl ester
- 2,6-dichloro-benzonitrile
- 2,6-Dichlorobenzonitrile,Dichlobenil
- 2,6-Dichlorobenzonitrile100µg
- Ethyl-2,6-dichlorbenzoat
- Dichlobanil
- Casoron
- Benzonitrile, 2,6-dichloro-
- Casaron
- Prefix D
- DU-Sprex
- Surfassol
- Decabane
- Casoron 133
- DBN (the herbicide)
- 2,6-Dichlorophenyl cyanide
- 2,6-DBN
- Niagara 5,996
- DBN (pesticide)
- Code H 133
- Norosac
- Cyclomec
- Dyclomec
- Casoron gsr
- Nia 5996
- Casoron G-4
- Casoron G20 SR
- Caswell No. 297
- Carsoron
- 2,6-Dichlorbenzonitril
- 2,6-Dichlorobenzoic acid nitrile
- H 133
- Dichlobenil [A
-
- MDL: MFCD00001781
- インチ: 1S/C7H3Cl2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
- InChIKey: YOYAIZYFCNQIRF-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C([H])=C(C=1C#N)Cl
- BRN: 1909167
計算された属性
- せいみつぶんしりょう: 170.964255g/mol
- ひょうめんでんか: 0
- XLogP3: 2.7
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 170.964255g/mol
- 単一同位体質量: 170.964255g/mol
- 水素結合トポロジー分子極性表面積: 23.8Ų
- 重原子数: 10
- 複雑さ: 150
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- におい: Aromatic odor
- Stability Shelf Life: Stable to sunlight
- Autoignition Temperature: Not Applicable. Not flammable. (USCG, 1999)
- Temperature: When heated to decomposition it emits toxic fumes of /hydrogen chloride, hydrogen cyanide, and nitrogen oxides/.
- 色と性状: 無色結晶、やや芳香
- 密度みつど: 1.4980 (rough estimate)
- ゆうかいてん: 143-146 °C (lit.)
- ふってん: 270-275 ºC
- フラッシュポイント: 270°C
- 屈折率: 1.6000 (estimate)
- すいようせい: 25 mg/L (25 ºC)
- PSA: 23.79000
- LogP: 2.86508
- ようかいせい: 水に溶ける
- マーカー: 3042
2,6-Dichlorobenzonitrile セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H312,H411
- 警告文: P273,P280
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:2
- 危険カテゴリコード: 21-51/53
- セキュリティの説明: S36/37-S61
- RTECS番号:DI3500000
-
危険物標識:


- 危険レベル:9
- 包装グループ:III
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 危険レベル:9
- セキュリティ用語:9
- 包装カテゴリ:III
- リスク用語:R21; R51/53
- どくせい:LD50 in rats, mice (mg/kg): 2710, 6800 orally (Bailey, White)
- 包装等級:III
2,6-Dichlorobenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,6-Dichlorobenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017921-100g |
Casoron |
1194-65-6 | 98% | 100g |
¥89.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017921-500g |
Casoron |
1194-65-6 | 98% | 500g |
¥418.00 | 2024-08-09 | |
| TRC | D431945-100g |
2,6-Dichlorobenzonitrile |
1194-65-6 | 100g |
$ 242.00 | 2023-09-07 | ||
| Enamine | EN300-17699-0.1g |
2,6-dichlorobenzonitrile |
1194-65-6 | 95% | 0.1g |
$19.0 | 2023-09-20 | |
| Enamine | EN300-17699-2.5g |
2,6-dichlorobenzonitrile |
1194-65-6 | 95% | 2.5g |
$25.0 | 2023-09-20 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14986-25g |
2,6-Dichlorobenzonitrile, 98% |
1194-65-6 | 98% | 25g |
¥354.00 | 2023-03-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806541-25g |
2,6-Dichlorobenzonitrile |
1194-65-6 | 98% | 25g |
¥59.00 | 2022-09-29 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1137-25G |
2,6-Dichlorobenzonitrile |
1194-65-6 | >99.0%(GC) | 25g |
¥230.00 | 2024-04-18 | |
| abcr | AB115740-25 g |
2,6-Dichlorobenzonitrile, 97%; . |
1194-65-6 | 97% | 25 g |
€52.70 | 2023-07-20 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D102511-25g |
2,6-Dichlorobenzonitrile |
1194-65-6 | 98% | 25g |
¥56.90 | 2023-09-03 |
2,6-Dichlorobenzonitrile サプライヤー
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:1194-65-6)
注文番号:SFD801
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:02
価格 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1194-65-6)2,6-二氯苯腈
注文番号:LE5677410
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:44
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1194-65-6)2,6-Dichlorobenzonitrile
注文番号:LE19154
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:20
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1194-65-6)2,6-Dichlorobenzonitrile
注文番号:LE4788
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:46
価格 ($):discuss personally
2,6-Dichlorobenzonitrile 関連文献
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
1194-65-6 (2,6-Dichlorobenzonitrile) 関連製品
- 582293-41-2([1,1'-Biphenyl]-4,4'-dicarbonitrile, 3-chloro-3'-(trifluoromethyl)-)
- 582293-73-0([1,1'-Biphenyl]-4-carbonitrile, 3-chloro-2',4'-difluoro-)
- 582293-88-7([1,1'-Biphenyl]-4-carbonitrile, 3-chloro-2',4',6'-trifluoro-)
- 588731-35-5([1,1'-Biphenyl]-3-carbonitrile, 3'-chloro-6-methyl-)
- 60468-53-3(Benzene, 1,2,3,5-tetrachloro-4-(chloromethyl)-)
- 602307-31-3(9-Anthracenecarbonitrile, 10-chloro-, N-oxide)
- 588731-39-9([1,1'-Biphenyl]-3-carbonitrile, 3',5'-dichloro-6-methyl-)
- 641630-87-7(Methylene, bis(2,6-dichlorophenyl)-)
- 582293-63-8([1,1'-Biphenyl]-4-carbonitrile, 4'-chloro-3'-(trifluoromethyl)-)
- 582293-71-8([1,1'-Biphenyl]-4,4'-dicarbonitrile, 3-chloro-)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
(CAS:1194-65-6)2,6-Dichlorobenzonitrile

清らかである:99%
はかる:kg
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:1194-65-6)2,6-Dichlorobenzonitrile

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ









